Tris(2-chloroethyl) phosphite

Description

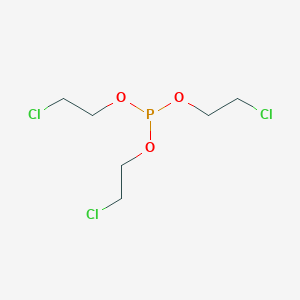

Structure

3D Structure

Properties

IUPAC Name |

tris(2-chloroethyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O3P/c7-1-4-10-13(11-5-2-8)12-6-3-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVCTYHBTXSAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O3P | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026258 | |

| Record name | Tris(2-chloroethyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-chloroethyl)phosphite is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [HSDB] | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-chloro-, 1,1',1''-phosphite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-chloroethyl) phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

257 to 275 °F at 7 mmHg (NTP, 1992), 120 °C at 3 mm Hg, BP: 112-5 °C at 2 mm Hg | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

280 °F (NTP, 1992), 280 °F Open Cup | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Decomposes (NTP, 1992), Miscible with most common organic solvents, Slightly soluble in water; decomposes when dissolved. | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.353 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3443 g/cu cm at 26 °C | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

9.32 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.32 (Air= 1) | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

greater than 1 mmHg at 68 °F (NTP, 1992), 0.0003 [mmHg] | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

140-08-9 | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-chloroethyl) phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, 1,1',1''-phosphite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-chloroethyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-chloroethyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66XM91RPZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tris(2-chloroethyl) phosphite (CAS 140-08-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(2-chloroethyl) phosphite (B83602) (TCEP), an organophosphorus compound with significant industrial applications. This document covers its fundamental physicochemical properties, key applications, and detailed experimental protocols relevant to its synthesis and analysis.

Physicochemical Properties

Tris(2-chloroethyl) phosphite is a colorless liquid with a characteristic odor.[1][2] It is miscible with most common organic solvents but is insoluble in and hydrolyzes in water.[1] The compound is unstable to heat, moisture, and prolonged air exposure.[1][3] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Cl₃O₃P | [2] |

| Molecular Weight | 269.5 g/mol | [2] |

| CAS Number | 140-08-9 | [1][4] |

| Density | 1.328 g/mL at 25 °C | [1][5] |

| 1.353 g/cm³ at 20 °C (68 °F) | [3][6] | |

| Boiling Point | 112-115 °C at 2 mm Hg | [1][5] |

| 257-275 °F (125-135 °C) at 7 mmHg | [2][3] | |

| Flash Point | 89 °C (192 °F) | [6] |

| 150 °C (302 °F) | [7] | |

| 280 °F (138 °C) | [2][3] | |

| Refractive Index (n²⁰/D) | 1.487 | [1] |

| 1.4868 at 20 °C | [2] | |

| Vapor Density | 9.32 (relative to air) | [3] |

| Vapor Pressure | >1 mmHg at 68 °F (20 °C) | [3] |

| Water Solubility | Decomposes in water | [1][2][3] |

| Log P (Octanol/Water Partition Coefficient) | 1.7 (for the phosphate (B84403) analog) | [8] |

Core Applications

This compound serves as a versatile intermediate and reagent in various chemical processes.

-

Chemical Intermediate: Its primary application is as a key precursor in the synthesis of Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator.[9][10] It is also a building block for other organophosphorus compounds.[9]

-

Flame Retardant and Plasticizer: The compound acts as a flame retardant and plasticizer.[1] The related compound, Tris(2-chloroethyl) phosphate, is extensively used for flame retarding plastics like flexible and rigid polyurethane foams, polyester (B1180765) resins, and polyacrylates.[8][11][12]

-

Stabilizer: It is used as a stabilizer in polymers such as PVC to prevent degradation.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analytical quantification of this compound are crucial for research and industrial applications.

This method is a common industrial approach for producing this compound.[13][14][15]

Materials:

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Ethylene (B1197577) oxide (C₂H₄O)

-

Preformed this compound (TCEP) to act as a "heel" or initial reaction medium.[14]

-

Cooling bath (e.g., dry ice and acetone).[14]

Procedure:

-

Reactor Setup: A suitable reactor is charged with a "heel" of preformed this compound. The amount can range from 10% to 100% of the reactants' weight.[14]

-

Reactant Addition: Phosphorus trichloride and ethylene oxide are added simultaneously in separate streams into the reactor. A molar ratio of ethylene oxide to phosphorus trichloride between 3.2:1 and 3.9:1 is maintained.[14]

-

Temperature Control: The reaction is highly exothermic. The temperature must be maintained between 0 °C and 10 °C using an efficient cooling system.[14][15]

-

Reaction Time: The addition is carried out over a period of several hours (e.g., 2.5 hours for a 0.8 mole scale reaction).[14]

-

Product Isolation: Upon completion, the crude product is isolated. Excess ethylene oxide and other volatile components are removed by vacuum stripping at a temperature up to approximately 80 °C.[14]

This protocol details the extraction of Tris(2-chloroethyl) phosphate (a closely related analyte) from water samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a method readily adaptable for the phosphite compound.[16] The use of a deuterated internal standard is essential for accurate quantification.[16][17]

Materials and Reagents:

-

Solvents: Dichloromethane (B109758) (DCM), methanol (B129727), acetone, n-hexane (pesticide residue grade).[16]

-

Reagents: Deionized water, anhydrous sodium sulfate (B86663).[16]

-

Internal Standard: Tris(2-chloroethyl)phosphate-d12 (TCEP-d12) solution.[16]

-

SPE Cartridges: Reversed-phase polymeric sorbent cartridges.[16]

-

Apparatus: SPE manifold, rotary evaporator, GC-MS system.

Procedure:

-

Sample Preparation: A known volume of the aqueous sample (e.g., 500 mL) is taken. It is then spiked with a precise amount of the deuterated internal standard (TCEP-d12).[16]

-

SPE Cartridge Conditioning: The SPE cartridge is conditioned by sequentially passing methanol followed by deionized water through it.[16] This ensures the sorbent is activated and ready for sample loading.

-

Sample Loading: The prepared water sample is passed through the conditioned SPE cartridge at a controlled flow rate. Both the target analyte and the internal standard are retained on the sorbent.[16]

-

Washing: The cartridge is washed with deionized water to remove interfering polar compounds.[16]

-

Elution: The retained analytes are eluted from the cartridge using an appropriate organic solvent, such as dichloromethane (DCM) or acetone.[16]

-

Drying and Concentration: The collected eluate is passed through anhydrous sodium sulfate to remove any residual water. The solvent is then evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the sample to a final volume (e.g., 1 mL).[16]

-

Analysis: The concentrated extract is analyzed by GC-MS to identify and quantify the this compound.[16]

Chemical Pathways and Workflows

The following diagrams illustrate key chemical processes involving this compound.

References

- 1. This compound | 140-08-9 [chemicalbook.com]

- 2. This compound | C6H12Cl3O3P | CID 8783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRIS(2-CHLOROETHYL)PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS#:140-08-9 | Chemsrc [chemsrc.com]

- 6. chempak.net [chempak.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Tris(2-Chloroethyl) Phosphate - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. Tris(2-chloroethyl) phosphate - Wikipedia [en.wikipedia.org]

- 12. Tris(2-chloroethyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. US3888953A - Preparation of tris (2-chloroethyl) phosphite - Google Patents [patents.google.com]

- 15. Method of preparing tris-(2-chloroethyl)phosphite - Eureka | Patsnap [eureka.patsnap.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Tris(2-chloroethyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-chloroethyl) phosphite (B83602), a versatile organophosphorus compound, is a key intermediate in the synthesis of various commercially significant chemicals, including flame retardants and plant growth regulators. An understanding of its molecular structure and bonding is fundamental to comprehending its reactivity and to the rational design of novel synthetic pathways and materials. This technical guide provides a comprehensive overview of the molecular architecture, bonding characteristics, and key reactions of Tris(2-chloroethyl) phosphite. It includes a summary of available structural data, detailed experimental protocols for its synthesis and characterization, and a visualization of its characteristic Michaelis-Arbuzov rearrangement.

Molecular Structure and Bonding

This compound possesses a central phosphorus(III) atom bonded to three 2-chloroethoxy groups. The phosphorus atom has a lone pair of electrons, which is crucial to its nucleophilic character and reactivity. The molecule adopts a trigonal pyramidal geometry around the phosphorus atom, consistent with VSEPR theory for an AX3E1 system.

The bonding in this compound is characterized by covalent bonds between phosphorus and oxygen (P-O), oxygen and carbon (O-C), carbon and carbon (C-C), carbon and hydrogen (C-H), and carbon and chlorine (C-Cl). The P-O bonds have a degree of polar character due to the difference in electronegativity between phosphorus and oxygen. The presence of the electron-withdrawing chloroethyl groups influences the electron density on the phosphorus atom and its overall reactivity.

Quantitative Structural Data

Due to the absence of publicly available experimental crystallographic data for this compound, this section provides computed structural parameters. These values should be considered as approximations and await experimental verification.

| Parameter | Description | Computed Value |

| Molecular Formula | Chemical formula of the molecule. | C6H12Cl3O3P |

| Molecular Weight | Molar mass of the molecule. | 269.49 g/mol |

| P-O Bond Length | The distance between the phosphorus and oxygen atoms. | Data not available |

| O-C Bond Length | The distance between the oxygen and carbon atoms. | Data not available |

| C-C Bond Length | The distance between the carbon atoms. | Data not available |

| C-Cl Bond Length | The distance between the carbon and chlorine atoms. | Data not available |

| O-P-O Bond Angle | The angle formed by two oxygen atoms and the central phosphorus atom. | Data not available |

| P-O-C Bond Angle | The angle formed by the phosphorus, oxygen, and carbon atoms. | Data not available |

Disclaimer: The bond lengths and angles are not provided as no experimentally determined crystal structure has been found in the searched databases. Computational chemistry software could be used to predict these values.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from phosphorus trichloride (B1173362) and ethylene (B1197577) oxide.[1]

Materials:

-

Phosphorus trichloride (PCl3)

-

Ethylene oxide

-

Preformed this compound (for the "heel")

-

Dry ice/acetone cooling bath

Procedure:

-

A reaction vessel is charged with a "heel" of preformed this compound.

-

The vessel is cooled to 0-5 °C using a dry ice/acetone bath.

-

Phosphorus trichloride and ethylene oxide are added simultaneously to the cooled heel with vigorous stirring. The molar ratio of ethylene oxide to phosphorus trichloride should be maintained between 3.2:1 and 3.9:1.[1]

-

The addition rate is controlled to maintain the reaction temperature between 0 °C and 10 °C.[1]

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The product is isolated by vacuum stripping to remove any unreacted starting materials and volatile byproducts.

Structural Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, two triplets are expected for the two non-equivalent methylene (B1212753) groups (-O-CH₂- and -CH₂-Cl), with coupling to each other.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the two different carbon environments in the 2-chloroethyl group.

-

³¹P NMR: The phosphorus NMR spectrum will exhibit a single resonance, and its chemical shift is characteristic of a phosphite ester.

Experimental Protocol for NMR Analysis:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a high-resolution NMR spectrometer.

-

Process the spectra (Fourier transformation, phasing, and baseline correction).

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorptions:

-

P-O-C stretch: Strong absorptions in the region of 1000-1100 cm⁻¹.

-

C-H stretch: Absorptions around 2850-3000 cm⁻¹.

-

C-Cl stretch: Absorptions in the region of 600-800 cm⁻¹.

Experimental Protocol for IR Analysis:

-

Obtain a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups.

Reactivity and Key Reactions

The lone pair of electrons on the phosphorus atom makes this compound a good nucleophile. One of its most important reactions is the Michaelis-Arbuzov rearrangement .

Michaelis-Arbuzov Rearrangement

This is a thermal isomerization reaction where the trivalent phosphite is converted into a pentavalent phosphonate (B1237965).[2][3][4][5][6] In the case of this compound, the rearrangement is intramolecular.[4]

Experimental Protocol for Michaelis-Arbuzov Rearrangement:

-

Heat this compound to a temperature in the range of 180-220 °C in an inert atmosphere.[3]

-

The reaction can be carried out neat or in a high-boiling inert solvent.

-

The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphite peak and the appearance of a new peak in the phosphonate region.

-

The product, bis(2-chloroethyl) 2-chloroethylphosphonate, can be purified by vacuum distillation.

Visualizations

References

- 1. US3888953A - Preparation of tris (2-chloroethyl) phosphite - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. US4311652A - Arbuzov reactions employing an aliphatic solvent - Google Patents [patents.google.com]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

"Tris(2-chloroethyl) phosphite" synthesis from phosphorus trichloride

An In-depth Technical Guide to the Synthesis of Tris(2-chloroethyl) phosphite (B83602) from Phosphorus Trichloride (B1173362)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for Tris(2-chloroethyl) phosphite, a significant intermediate in the production of plant growth regulators and a component in various industrial applications.[1][2] The document details the reaction between phosphorus trichloride and ethylene (B1197577) oxide, presenting both traditional and advanced methodologies. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support laboratory and industrial-scale synthesis.

Overview of Synthesis Routes

The synthesis of this compound is primarily achieved through the exothermic reaction of phosphorus trichloride (PCl₃) with ethylene oxide.[1] While the stoichiometry suggests a 1:3 molar ratio, process safety and efficiency have led to the development of several procedural variations.

Primary Synthesis Reaction: PCl₃ + 3(C₂H₄O) → P(OCH₂CH₂Cl)₃

Two principal methods are employed for this synthesis:

-

Batch Process with Simultaneous Addition : A widely adopted and safer batch method involves the simultaneous addition of phosphorus trichloride and ethylene oxide to a pre-existing quantity (a "heel") of the this compound product.[3] This technique helps to control the highly exothermic nature of the reaction and mitigates the risks associated with having a high concentration of unreacted ethylene oxide.[3]

-

Continuous Flow Synthesis : Modern approaches utilize microchannel reactors or tubular pre-mixers to achieve superior heat management and process control.[1] In this method, reactants are continuously pumped, mixed, and reacted in a system with a high surface-area-to-volume ratio, allowing for efficient cooling and a stable, high-yield process.[1]

An older, more hazardous method involves the gradual addition of ethylene oxide to bulk phosphorus trichloride.[3] This procedure is generally discouraged for large-scale production due to the risk of a runaway reaction, especially if cooling systems fail.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Method A: Batch Synthesis via Simultaneous Addition

This protocol is based on the safer, simultaneous addition method which minimizes the concentration of unreacted reagents.[3]

Materials:

-

Phosphorus trichloride (PCl₃), freshly distilled

-

Ethylene oxide (C₂H₄O)

-

This compound (for the initial heel)

-

Dry ice/acetone bath

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, two dropping funnels (or syringe pumps), and a nitrogen inlet/outlet with a drying tube.

-

Low-temperature cooling bath.

Procedure:

-

Reactor Setup : Assemble the three-necked flask apparatus and ensure all glassware is flame-dried and maintained under an inert nitrogen atmosphere.

-

Heel Preparation : Charge the flask with a "heel" of pre-formed this compound, approximately 10-20% of the planned final product volume.[3]

-

Cooling : Cool the flask to a temperature between 0°C and 5°C using a dry ice/acetone bath.[3]

-

Reactant Addition : Begin vigorous stirring and simultaneously add phosphorus trichloride and ethylene oxide dropwise from separate funnels over a period of 2.5 to 3 hours. Maintain a molar ratio of ethylene oxide to phosphorus trichloride between 3.2:1 and 3.9:1.[3]

-

Temperature Control : Carefully monitor the reaction temperature and adjust the addition rate to maintain it within the 0°C to 10°C range.[3] The reaction is highly exothermic.

-

Reaction Completion : After the addition is complete, allow the mixture to stir for an additional hour while maintaining the low temperature.

-

Product Isolation : Isolate the final product by removing any excess ethylene oxide and other volatile components via vacuum stripping. The product is typically used without further purification for many applications.[3]

Method B: Continuous Flow Synthesis in a Microreactor

This protocol describes a continuous process for large-scale, efficient production with enhanced safety.[1]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Ethylene oxide (C₂H₄O)

-

Industrial white oil (refrigerant)

Equipment:

-

Two high-pressure pumps for reactant delivery.

-

A tubular pre-mixer with static mixing elements.

-

A multi-stage microchannel reaction device coupled with a refrigerant cooling unit.

-

Product collection vessel.

Procedure:

-

System Preparation : Start the refrigerant cooling unit for the microchannel reactor.

-

Reactant Pumping : Continuously pump phosphorus trichloride and ethylene oxide at controlled mass flow rates (e.g., 500 kg/h each) into the tubular pre-mixer.[1]

-

Pre-mixing : The reactants are intimately mixed in the static mixing pipes (B44673) of the pre-mixer.

-

Microchannel Reaction : The resulting mixture immediately enters the cooled, multi-stage microchannel reaction device where the exothermic reaction occurs. The high heat exchange efficiency of the device allows for precise temperature control.[1]

-

Residence Time : The flow rates are set to ensure sufficient residence time for the reaction to go to completion within the reactor.

-

Product Collection : The this compound product continuously exits the reactor and is collected in a receiving vessel. This method results in a high-purity product and significantly reduces reaction time compared to batch processes.[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Batch Process (Simultaneous Addition) | Continuous Flow Process |

| Reactants | Phosphorus trichloride, Ethylene oxide | Phosphorus trichloride, Ethylene oxide |

| Molar Ratio (C₂H₄O:PCl₃) | 3.2:1 to 3.9:1[3] | Stoichiometric or slight excess of C₂H₄O |

| Temperature | 0°C to 10°C[3] | Controlled via external cooling unit[1] |

| Catalyst | Not required (can use chloroethanol)[2][3] | Not typically required |

| Reaction Time | 2.5 - 4 hours[3] | Continuous (residence time dependent)[1] |

| Pressure | Atmospheric | Dependent on pump/system parameters |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 140-08-9[2][4] |

| Molecular Formula | C₆H₁₂Cl₃O₃P[2] |

| Molecular Weight | 269.49 g/mol |

| Appearance | Colorless liquid with a characteristic odor[4] |

| Boiling Point | 112-115 °C @ 2 mm Hg[4] |

| Density | 1.328 g/mL at 25 °C[4] |

| Refractive Index (n²⁰/D) | 1.487[4] |

| Solubility | Insoluble in water (hydrolyzes); miscible with most common organic solvents[4] |

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and experimental workflows.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the batch synthesis process.

Caption: Experimental workflow for the continuous flow synthesis process.

References

- 1. Method of preparing tris-(2-chloroethyl)phosphite - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | C6H12Cl3O3P | CID 8783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3888953A - Preparation of tris (2-chloroethyl) phosphite - Google Patents [patents.google.com]

- 4. This compound | 140-08-9 [chemicalbook.com]

Spectroscopic Profile of Tris(2-chloroethyl) phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for Tris(2-chloroethyl) phosphite (B83602) (CAS No. 140-08-9), a compound utilized as a stabilizer, flame retardant, and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for Tris(2-chloroethyl) phosphite is summarized in the tables below. Due to the limited availability of public spectral data, some fields are populated with expected ranges based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.10 - 4.14 | Multiplet | 6H | -O-CH₂- |

| Not Available | Triplet | 6H | -CH₂-Cl |

Note: The precise chemical shift and multiplicity for the -CH₂-Cl protons were not available in the reviewed data sources. A triplet is expected due to coupling with the adjacent methylene (B1212753) group.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| Data Not Available | -O-CH₂- |

| Data Not Available | -CH₂-Cl |

³¹P NMR (Phosphorus-31 NMR) Data

| Chemical Shift (ppm) | Assignment |

| Data Not Available | P(III) |

Note: The ³¹P NMR chemical shift for this compound is not specified in the available literature.[1] As a phosphite ester (P(III) compound), its chemical shift is expected in the region of +130 to +145 ppm relative to 85% H₃PO₄.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | Strong | P-O-C stretch |

| Data Not Available | Medium-Strong | C-H stretch (alkane) |

| Data Not Available | Medium | CH₂ bend (scissoring) |

| Data Not Available | Medium-Strong | C-Cl stretch |

Note: A detailed list of IR absorption peaks for this compound is not publicly available. The table indicates the expected characteristic absorption bands based on its functional groups.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra, adaptable for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 16 ppm, centered around 6 ppm.

-

A relaxation delay of 1-2 seconds is employed.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program (e.g., zgpg30) is used.

-

The spectral width is set to approximately 240 ppm, centered around 120 ppm.

-

A longer relaxation delay (2-5 seconds) is used due to the longer relaxation times of carbon nuclei.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

-

³¹P NMR Acquisition:

-

A proton-decoupled one-pulse sequence is utilized.

-

The spectral width is set to a range appropriate for phosphorus compounds (e.g., -50 to 250 ppm), centered around 100 ppm.

-

A relaxation delay of 1-5 seconds is used.

-

Fewer scans are generally needed compared to ¹³C NMR due to the 100% natural abundance of ³¹P.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): As this compound is a liquid, the spectrum can be obtained from a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin, uniform film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

-

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional group vibrations.

Visualizations

The following diagrams illustrate the chemical structure and a typical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for NMR and IR spectroscopic analysis.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Physical Properties of Tris(2-chloroethyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tris(2-chloroethyl) phosphite (B83602) (CAS No. 140-08-9). The information is compiled from various chemical databases and safety data sheets to ensure accuracy and relevance for scientific and research applications.

Chemical Identity

-

IUPAC Name: tris(2-chloroethyl) phosphite[1]

-

Molecular Formula: C₆H₁₂Cl₃O₃P[1]

-

Molecular Weight: 269.49 g/mol [2]

-

Synonyms: Phosphorous acid, tris(2-chloroethyl) ester; Tri(2-chloroethyl) phosphite; Tris(β-chloroethyl) phosphite[2][3]

Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Appearance | Clear, colorless liquid.[1][2] | Standard temperature and pressure |

| Odor | Characteristic odor.[1][2] | - |

| Boiling Point | 112-115 °C | at 2 mmHg[4][5] |

| 119 °C | at 0.15 Torr[2] | |

| 120 °C | at 3 mm Hg[1] | |

| 257 to 275 °F (125 to 135 °C) | at 7 mmHg[1][3] | |

| Density | 1.328 g/mL | at 25 °C[4][5] |

| 1.353 g/cm³ | at 20 °C[2] | |

| Refractive Index | 1.487 | at 20 °C/D[2][4][5] |

| 1.4868 | at 20 °C[1] | |

| Solubility | In water, 950 mg/L (estimated). | at 25 °C[2] |

| Decomposes in water.[1][3] | - | |

| Miscible with most common organic solvents. | - | |

| Slightly soluble in acetonitrile, chloroform, and ethyl acetate.[5][6] | - | |

| Vapor Pressure | 3.0 x 10⁻⁴ mmHg (estimated). | at 25 °C[2] |

| > 1 mmHg | at 68 °F (20 °C)[1][3] | |

| Vapor Density | 9.32 (Air = 1).[2][3] | - |

| Flash Point | 280 °F (138 °C).[1][3] | - |

| 375 °F (191 °C).[2][5] | - | |

| Autoignition Temperature | Self-reacts exothermally when heated above 130 °C.[2] | - |

Experimental Protocols

-

Boiling Point: The boiling point is typically determined using methods such as distillation under reduced pressure to prevent decomposition of the substance. The observed temperature at a specific pressure is then often extrapolated to atmospheric pressure.

-

Density: The density is commonly measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature.

-

Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when it passes through the substance. This is a measure of the purity and identity of the compound.

-

Solubility: Water solubility can be determined by the flask method, where an excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then measured. For solubility in organic solvents, a known amount of the substance is added to the solvent until it no longer dissolves.

-

Flash Point: The flash point is determined using either an open-cup or closed-cup apparatus. The substance is heated at a controlled rate, and an ignition source is passed over the surface to determine the lowest temperature at which the vapors will ignite.

-

Vapor Pressure: Vapor pressure can be measured using various methods, including the static method, where the pressure of the vapor in equilibrium with the liquid is measured directly, or the dynamic method, which is related to the boiling point at different pressures.

For regulatory purposes, these tests are conducted under Good Laboratory Practice (GLP) to ensure the quality and integrity of the data.

Visualization of Logical Relationships

The request for a diagram illustrating signaling pathways, experimental workflows, or logical relationships using Graphviz is noted. However, for the specific topic of the fundamental physical properties of a single chemical compound like this compound, such complex relationships that would necessitate a diagram are not applicable. The data presented are discrete physical constants and properties of the molecule itself, rather than its interactions in a biological or complex experimental system.

Therefore, a Graphviz diagram has not been generated as it would not accurately represent or add value to the information provided in this technical guide.

Stability and Reactivity

This compound is unstable to heat, moisture, and prolonged exposure to air.[2][5] It hydrolyzes in water and can react vigorously with oxidizing agents.[2][5] At higher temperatures, it can undergo intramolecular isomerization.[5] When heated to decomposition, it emits very toxic fumes of hydrogen chloride and phosphorus oxides.[1]

Safety and Handling

This compound is classified as toxic if swallowed or in contact with skin and causes serious eye irritation.[7] It is a combustible liquid.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this substance.[8] Work should be conducted in a well-ventilated area.[8] Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[9]

References

- 1. This compound | C6H12Cl3O3P | CID 8783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. TRIS(2-CHLOROETHYL)PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound CAS 140-08-9 - Chemical Supplier Unilong [unilongindustry.com]

- 5. This compound | 140-08-9 [chemicalbook.com]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Solubility of Tris(2-chloroethyl) phosphite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tris(2-chloroethyl) phosphite (B83602) in organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on compiling existing qualitative information and furnishing a detailed experimental protocol for researchers to determine these values.

Core Data Presentation: Qualitative Solubility Profile

Tris(2-chloroethyl) phosphite is widely reported to be miscible with a majority of common organic solvents.[1] While specific numerical data is limited, the following table summarizes the qualitative solubility based on available information.

| Solvent Class | Specific Solvent | Solubility Profile |

| Alcohols | Ethanol | Soluble[2] |

| Ketones | Acetone | Soluble[2] |

| Aromatic Hydrocarbons | Benzene | Soluble[2] |

| General Organic Solvents | - | Miscible[1] |

| Water | - | Insoluble, hydrolyzes[1][3] |

It is important to note that the related compound, Tris(2-chloroethyl) phosphate (B84403), exhibits solubility in most organic solvents such as alcohols, esters, ketones, and aromatic hydrocarbons, while showing limited solubility in carbon tetrachloride and being insoluble in aliphatic hydrocarbons.[4][5] This may provide some predictive insight into the behavior of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for the experimental determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with airtight caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks

-

Pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or a gravimetric analysis setup.

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The goal is to create a slurry where solid phosphite is in equilibrium with the dissolved form.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to rest at the constant temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any suspended particles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Gravimetric Method: Accurately weigh a known volume of the clear, filtered saturated solution. Evaporate the solvent under reduced pressure or a gentle stream of inert gas at a temperature that does not cause degradation of the this compound. Once the solvent is completely removed, weigh the remaining solute. The solubility can then be calculated in units such as g/100 mL or mol/L.

-

Chromatographic Method: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Accurately dilute a known volume of the filtered saturated solution. Analyze the diluted sample and the standard solutions using a calibrated GC or HPLC method. The concentration of the saturated solution can be determined from the calibration curve.

-

3. Data Analysis and Reporting:

-

Express solubility in standard units (e.g., g/L, mg/mL, mol/L).

-

Report the temperature at which the solubility was determined.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

- 1. This compound | 140-08-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. TRIS(2-CHLOROETHYL)PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | CID 8295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Wholesale Tris(2-chloroethyl) phosphate,Cas#115-96-8,TCEP Manufacturer and Supplier | MOFAN [mofanpu.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of Tris(2-chloroethyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-chloroethyl) phosphite (B83602) is a versatile organophosphorus compound utilized primarily as an intermediate in chemical synthesis and as a flame retardant and stabilizer in polymers.[1][2] A thorough understanding of its chemical reactivity and stability is paramount for its safe handling, storage, and application, particularly in research and development settings where precise reaction control is essential. This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of Tris(2-chloroethyl) phosphite, including detailed experimental protocols and quantitative data to support laboratory and development activities.

Chemical Reactivity

The reactivity of this compound is principally governed by the trivalent phosphorus atom, which is susceptible to oxidation and acts as a nucleophile, and the presence of chloroethyl ester groups. Key reactions include the Arbusov rearrangement, hydrolysis, and oxidation.

Arbusov Rearrangement (Intramolecular Isomerization)

Upon heating, this compound undergoes a characteristic intramolecular Michaelis-Arbuzov rearrangement to form its pentavalent phosphorus isomer, bis(2-chloroethyl) 2-chloroethylphosphonate.[3] This exothermic reaction is a critical consideration for the thermal stability of the compound.

A kinetic study of this isomerization was conducted at temperatures ranging from 160-190°C, revealing that the reaction follows first-order kinetics concerning the concentration of the phosphite.[4]

Reaction Scheme: (ClCH₂CH₂O)₃P → (ClCH₂CH₂O)₂P(O)CH₂CH₂Cl

Experimental Protocol for Arbusov Rearrangement:

A detailed experimental protocol for the Arbusov rearrangement of this compound is outlined below, based on methodologies described in the literature.[5]

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a heating mantle with a temperature controller.

-

Procedure:

-

Charge the reaction flask with this compound and an appropriate high-boiling inert solvent (e.g., N-dodecane or Soltrol 170®).[5]

-

Heat the mixture with stirring to the desired reaction temperature (typically between 180°C and 220°C).[5]

-

Maintain the temperature and monitor the reaction progress by periodically taking samples and analyzing them using techniques such as ³¹P NMR spectroscopy to observe the disappearance of the phosphite peak and the appearance of the phosphonate (B1237965) peak.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, bis(2-chloroethyl) 2-chloroethylphosphonate, can be isolated by vacuum distillation or other suitable purification methods.

-

Hydrolysis

This compound is highly susceptible to hydrolysis, readily decomposing in the presence of water.[1][6] The rate of hydrolysis is significantly influenced by pH.

-

At pH 4 , the compound degrades almost immediately.[6]

-

At pH 7 and 23°C, 100% hydrolysis is observed within 20 minutes.[6]

-

At pH 9 , the hydrolysis half-life is approximately 5.1 hours.[6]

The primary hydrolysis products are bis(2-chloroethyl) phosphate (B84403) and mono-chloroethyl phosphate, indicating cleavage of the phosphoester bonds.[7]

Experimental Protocol for Hydrolysis Study:

The following protocol provides a general framework for investigating the hydrolysis kinetics of this compound.

-

Materials: this compound, buffered aqueous solutions at various pH values (e.g., 4, 7, 9), a suitable organic solvent for extraction (e.g., dichloromethane), and analytical standards for the parent compound and expected hydrolysis products.

-

Procedure:

-

Prepare a stock solution of this compound in a water-miscible, inert solvent (e.g., acetonitrile).

-

In a temperature-controlled reaction vessel, add a known volume of the buffered aqueous solution.

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffered solution with stirring.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the hydrolysis reaction in the aliquot, for example, by rapid cooling and neutralization if under acidic or basic conditions.

-

Extract the analyte and its degradation products from the aqueous sample using an appropriate organic solvent.

-

Analyze the organic extracts using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to determine the concentrations of the remaining this compound and the formed hydrolysis products.

-

Calculate the rate of hydrolysis at each pH value.

-

Oxidation

Studies on TCEP have shown its degradation using UV-activated peroxymonosulfate (B1194676) and Fenton's oxidation (Fe²⁺/H₂O₂).[2][8][9] The degradation pathways primarily involve radical addition and cleavage of the C-O bond.[8] It is reasonable to infer that this compound would be even more susceptible to such oxidative degradation due to the lower oxidation state of the phosphorus atom.

Synthesis from Phosphorus Trichloride (B1173362) and Ethylene (B1197577) Oxide

This compound is commercially synthesized by the reaction of phosphorus trichloride with ethylene oxide.[6] This reaction is highly exothermic and requires careful temperature control.

Reaction Scheme: PCl₃ + 3 (CH₂)₂O → (ClCH₂CH₂O)₃P

Experimental Protocol for Synthesis:

The following is a laboratory-scale synthesis protocol adapted from patent literature.[10]

-

Apparatus: A three-necked flask equipped with a dropping funnel, a mechanical stirrer, a thermometer, and a cooling bath (e.g., ice-salt or dry ice-acetone).

-

Procedure:

-

Charge the reaction flask with phosphorus trichloride.

-

Cool the flask to 0-5°C using the cooling bath.

-

Slowly add ethylene oxide dropwise to the stirred phosphorus trichloride. Maintain the reaction temperature between 0°C and 10°C throughout the addition.[10] A molar ratio of ethylene oxide to phosphorus trichloride of approximately 3.3:1 is recommended.[10]

-

After the addition is complete, allow the mixture to stir for an additional period while maintaining the low temperature to ensure the reaction goes to completion.

-

The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

-

Chemical Stability

The stability of this compound is a critical consideration for its safe handling and storage. It is known to be unstable to heat, moisture, and prolonged air exposure.[1]

Thermal Stability

This compound is thermally sensitive. It can undergo an exothermic self-reaction when heated above 130°C.[6] This is a significant safety concern, as it can lead to a runaway reaction. The primary thermal decomposition pathway is the Arbusov rearrangement, as discussed previously. At higher temperatures, further decomposition can occur, leading to the emission of toxic fumes, including hydrogen chloride and phosphorus oxides.

Experimental Protocol for Thermal Stability Analysis (TGA and DSC):

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to quantitatively assess thermal stability.[11][12]

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.

-

-

Differential Scanning Calorimetry (DSC):

-

Place a small, accurately weighed sample into a DSC pan and seal it.

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample at a controlled rate under a specific atmosphere.

-

The DSC will measure the heat flow to or from the sample relative to the reference. The resulting thermogram will show endothermic events (e.g., melting) and exothermic events (e.g., decomposition, isomerization), providing the onset temperature and enthalpy of these transitions. The DSC and TG curves for this compound have been documented in the literature.[4]

-

Stability to Air and Moisture

This compound is unstable upon prolonged exposure to air and moisture.[1] Contact with air can lead to oxidation, while moisture will cause hydrolysis. Therefore, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers to prevent degradation.

Incompatible Materials

To ensure stability and prevent hazardous reactions, this compound should be stored away from the following:

-

Strong oxidizing agents: Can cause vigorous, potentially explosive reactions.

-

Strong bases: Can catalyze hydrolysis and other decomposition reactions.[13]

-

Water/Moisture: Leads to hydrolysis.

-

Acids: Can also promote decomposition.

Quantitative Data Summary

The following tables summarize the available quantitative data on the physicochemical properties and reactivity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂Cl₃O₃P | [6][14] |

| Molecular Weight | 269.49 g/mol | [14] |

| Appearance | Colorless liquid | [6] |

| Odor | Characteristic | [6] |

| Density | 1.328 g/mL at 25°C | [1] |

| Boiling Point | 112-115°C at 2 mmHg | [1] |

| Refractive Index | 1.487 at 20°C | [1] |

| Flash Point | 138°C (280°F) | [6] |

| Solubility in Water | Decomposes | [1][6] |

| Solubility in Organic Solvents | Miscible with most common organic solvents | [1] |

Table 2: Reactivity and Stability Data for this compound

| Parameter | Condition | Value | Reference(s) |

| Arbusov Rearrangement | 160-190°C | Follows first-order kinetics | [4] |

| Hydrolysis Half-life | pH 9 | 5.1 hours | [6] |

| Hydrolysis | pH 7, 23°C | 100% in 20 minutes | [6] |

| Hydrolysis | pH 4 | Immediate degradation | [6] |

| Thermal Decomposition | Onset of exothermic self-reaction | > 130°C | [6] |

Visualization of Key Processes

The following diagrams illustrate the primary reaction pathway and a typical experimental workflow for this compound.

Caption: Arbusov Rearrangement Pathway.

Caption: Hydrolysis Kinetics Workflow.

Biological Activity Considerations

While this compound is primarily an industrial chemical, it is important to consider the biological activity of its structurally related compound, Tris(2-chloroethyl) phosphate (TCEP), which has been more extensively studied. TCEP has been shown to exhibit potential renal toxicity and neurotoxic effects.[15] Studies have indicated that TCEP can affect cell cycle regulatory proteins in renal proximal tubule cells. Given the structural similarity and the potential for the phosphite to be oxidized to the phosphate in biological systems, these findings underscore the importance of minimizing exposure and adhering to strict safety protocols when handling this compound.

Conclusion

This compound is a reactive chemical intermediate with significant stability concerns, particularly with respect to heat, moisture, and air. Its propensity to undergo an exothermic Arbusov rearrangement and rapid hydrolysis necessitates careful handling and storage in a cool, dry, inert environment. The information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively utilize this compound in their work. A thorough understanding of its reactivity profile is essential for preventing hazardous situations and for the successful design and execution of chemical syntheses and other applications involving this compound.

References

- 1. This compound | 140-08-9 [chemicalbook.com]

- 2. Degradation mechanism of tris(2-chloroethyl) phosphate (TCEP) as an emerging contaminant in advanced oxidation processes: A DFT modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. scies.org [scies.org]

- 6. This compound | C6H12Cl3O3P | CID 8783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms [frontiersin.org]

- 9. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]

- 10. US3888953A - Preparation of tris (2-chloroethyl) phosphite - Google Patents [patents.google.com]

- 11. particletechlabs.com [particletechlabs.com]

- 12. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 13. benchchem.com [benchchem.com]

- 14. Tris(2-chloroethyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Effect of tris-(2-chloroethyl)-phosphate (TCEP) at environmental concentration on the levels of cell cycle regulatory protein expression in primary cultured rabbit renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of Tris(2-chloroethyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(2-chloroethyl) phosphite (B83602) (TCEP), a chemical intermediate primarily used in the synthesis of flame retardants and pesticides, presents a significant health and safety profile that necessitates careful handling and a thorough understanding of its toxicological properties. This technical guide provides a comprehensive overview of the known health and safety information for Tris(2-chloroethyl) phosphite, including its physicochemical properties, toxicological data, metabolic pathways, and recommended safety protocols. The information is intended to inform researchers, scientists, and drug development professionals to ensure safe laboratory and industrial practices.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 140-08-9 | [1] |

| Molecular Formula | C₆H₁₂Cl₃O₃P | [1] |

| Molecular Weight | 269.49 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 125-127 °C at 7 mmHg | [1] |

| Flash Point | 89 °C (192 °F) - Setaflash Closed Cup | [2] |

| Density | 1.354 g/cm³ at 25 °C | [1] |

| Solubility | Decomposes in water. | [1] |

| Vapor Pressure | 0.01 mmHg at 25 °C (estimated) | [1] |

Toxicological Profile

This compound exhibits acute toxicity via oral and dermal routes and is a suspected carcinogen. The available quantitative toxicity data is summarized below.

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 100 mg/kg | [2] |